molecular formula C12H11NO2 B182099 Methyl 2-quinolin-4-ylacetate CAS No. 158265-22-6

Methyl 2-quinolin-4-ylacetate

Cat. No. B182099
M. Wt: 201.22 g/mol
InChI Key: NBBFYNAQGORAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-quinolin-4-ylacetate is an important chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in medicinal chemistry.

Mechanism Of Action

The mechanism of action of Methyl 2-quinolin-4-ylacetate is not fully understood. However, it is believed to exert its biological effects by modulating various cellular pathways. For instance, it has been reported to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.

Biochemical And Physiological Effects

Methyl 2-quinolin-4-ylacetate has been shown to exert various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the replication of various viruses, including influenza virus and hepatitis C virus. Moreover, Methyl 2-quinolin-4-ylacetate has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of Methyl 2-quinolin-4-ylacetate is its high yield and purity, which makes it a suitable compound for various laboratory experiments. Moreover, its potent biological activities make it a promising candidate for drug development. However, one of the limitations of Methyl 2-quinolin-4-ylacetate is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on Methyl 2-quinolin-4-ylacetate. One of the directions is the development of novel synthetic methods for the preparation of Methyl 2-quinolin-4-ylacetate and its derivatives. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems. Moreover, the development of Methyl 2-quinolin-4-ylacetate-based metal complexes for the treatment of cancer and other diseases is another promising direction for future research.

Synthesis Methods

Methyl 2-quinolin-4-ylacetate can be synthesized using various methods. One of the commonly used methods is the Friedländer synthesis, which involves the condensation of aniline with a ketone or aldehyde in the presence of an acid catalyst. Another method is the Pictet-Spengler reaction, which involves the condensation of an amino acid or amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. Both methods yield Methyl 2-quinolin-4-ylacetate with high yield and purity.

Scientific Research Applications

Methyl 2-quinolin-4-ylacetate has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant anticancer, antiviral, and antimicrobial activities. It has also been shown to possess potent anti-inflammatory and antioxidant properties. Moreover, Methyl 2-quinolin-4-ylacetate has been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal-based drugs.

properties

CAS RN

158265-22-6

Product Name

Methyl 2-quinolin-4-ylacetate

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 2-quinolin-4-ylacetate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3

InChI Key

NBBFYNAQGORAGR-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=NC2=CC=CC=C12

Canonical SMILES

COC(=O)CC1=CC=NC2=CC=CC=C12

synonyms

4-Quinolineacetic acid, Methyl ester

Origin of Product

United States

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